Cas no 891113-51-2 (N-5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl-2-fluorobenzamide)

N-5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl-2-fluorobenzamide is a specialized heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 2,4-dimethylphenyl group and a 2-fluorobenzamide moiety. This structure imparts unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and agrochemical research. The presence of the oxadiazole ring enhances metabolic stability, while the fluorinated benzamide group contributes to improved binding affinity in target interactions. Its well-defined synthetic pathway allows for high purity and scalability, supporting its use in structure-activity relationship studies. The compound is particularly relevant in the development of bioactive molecules due to its balanced lipophilicity and potential for selective modulation of biological targets.
N-5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl-2-fluorobenzamide structure
891113-51-2 structure
Product Name:N-5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl-2-fluorobenzamide
CAS No:891113-51-2
MF:C17H14FN3O2
MW:311.310367107391
CID:6353000
PubChem ID:7244068
Update Time:2025-05-19

N-5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl-2-fluorobenzamide Chemical and Physical Properties

Names and Identifiers

    • N-5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl-2-fluorobenzamide
    • N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-fluorobenzamide
    • AKOS024656327
    • N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide
    • AB00679007-01
    • 891113-51-2
    • CCG-310032
    • F2518-0238
    • Inchi: 1S/C17H14FN3O2/c1-10-7-8-12(11(2)9-10)16-20-21-17(23-16)19-15(22)13-5-3-4-6-14(13)18/h3-9H,1-2H3,(H,19,21,22)
    • InChI Key: FVFABVVIPIUUHW-UHFFFAOYSA-N
    • SMILES: FC1C=CC=CC=1C(NC1=NN=C(C2C=CC(C)=CC=2C)O1)=O

Computed Properties

  • Exact Mass: 311.10700486g/mol
  • Monoisotopic Mass: 311.10700486g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 423
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 68Ų

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Additional information on N-5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl-2-fluorobenzamide

Research Brief on N-5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl-2-fluorobenzamide (CAS: 891113-51-2)

N-5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl-2-fluorobenzamide (CAS: 891113-51-2) is a novel small-molecule compound that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique oxadiazole and fluorobenzamide moieties, has shown promising potential in various therapeutic applications, particularly in oncology and inflammation-related diseases. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and efficacy in preclinical models.

One of the key areas of investigation has been the compound's role as a potent inhibitor of specific signaling pathways implicated in cancer progression. Researchers have identified that N-5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl-2-fluorobenzamide exhibits selective inhibition of protein kinases involved in cell proliferation and survival. In vitro studies using human cancer cell lines have demonstrated significant anti-proliferative effects, with IC50 values in the nanomolar range, suggesting high potency. Furthermore, the compound has shown favorable selectivity profiles, minimizing off-target effects that are often associated with kinase inhibitors.

In addition to its anticancer properties, recent research has explored the compound's anti-inflammatory potential. Studies have revealed that N-5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl-2-fluorobenzamide can modulate the activity of key inflammatory mediators, such as NF-κB and COX-2, in cellular and animal models. These findings suggest its potential utility in treating chronic inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease. The compound's dual functionality as both an anticancer and anti-inflammatory agent makes it a particularly interesting candidate for further development.

Pharmacokinetic studies have also been conducted to evaluate the compound's absorption, distribution, metabolism, and excretion (ADME) properties. Preliminary data indicate that N-5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl-2-fluorobenzamide exhibits good oral bioavailability and a reasonable half-life, which are critical factors for its development as a therapeutic agent. However, further optimization may be required to improve its metabolic stability and reduce potential drug-drug interactions.

Despite these promising findings, challenges remain in the clinical translation of N-5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl-2-fluorobenzamide. For instance, the compound's solubility and formulation stability need to be addressed to ensure consistent delivery in vivo. Additionally, comprehensive toxicology studies are essential to assess its safety profile before advancing to clinical trials. Collaborative efforts between academic researchers and pharmaceutical companies are underway to overcome these hurdles and accelerate the development of this compound.

In conclusion, N-5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl-2-fluorobenzamide (CAS: 891113-51-2) represents a promising therapeutic candidate with multifaceted applications in oncology and inflammation. Its unique chemical structure and potent biological activity warrant further investigation to fully unlock its therapeutic potential. Future research should focus on optimizing its pharmacokinetic properties, conducting rigorous safety assessments, and exploring its efficacy in combination therapies. The ongoing studies underscore the importance of this compound in advancing the frontiers of chemical biology and drug discovery.

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